Bis(tributylstannyl) itaconate
Overview
Description
Bis(tributylstannyl) itaconate is an organotin compound derived from itaconic acid It is characterized by the presence of two tributylstannyl groups attached to the itaconate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(tributylstannyl) itaconate typically involves the reaction of itaconic acid with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: It can participate in substitution reactions where the tributylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized tin compounds.
Reduction: Simpler organotin compounds.
Substitution: Various substituted itaconate derivatives.
Scientific Research Applications
Bis(tributylstannyl) itaconate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which bis(tributylstannyl) itaconate exerts its effects involves the interaction of the tributylstannyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound can also influence biochemical pathways by interacting with enzymes and other proteins.
Comparison with Similar Compounds
- Bis(2-methylbutyl) itaconate
- Bis(3-methylbutyl) itaconate
- Bis(tributylstannyl)acetylene
Comparison: Bis(tributylstannyl) itaconate is unique due to the presence of two tributylstannyl groups, which impart distinct chemical properties and reactivity. Compared to bis(2-methylbutyl) itaconate and bis(3-methylbutyl) itaconate, it has a higher molecular weight and different reactivity patterns. Bis(tributylstannyl)acetylene, on the other hand, has a different structural framework, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
bis(tributylstannyl) 2-methylidenebutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.6C4H9.2Sn/c1-3(5(8)9)2-4(6)7;6*1-3-4-2;;/h1-2H2,(H,6,7)(H,8,9);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQUDAPBSFLSL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC(=C)C(=O)O[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180404 | |
Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-26-6 | |
Record name | 1,4-Bis(tributylstannyl) 2-methylenebutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25711-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, ((methylenesuccinyl)dioxy)bis(tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo-6,11-dioxa-5,12-distannahexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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